molecular formula C9H11N3 B6589035 6-(1-Aminoethyl)-1H-indazole CAS No. 1159511-32-6

6-(1-Aminoethyl)-1H-indazole

Cat. No.: B6589035
CAS No.: 1159511-32-6
M. Wt: 161.2
InChI Key:
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Description

6-(1-Aminoethyl)-1H-indazole is a heterocyclic compound featuring an indazole ring substituted with an aminoethyl group

Scientific Research Applications

6-(1-Aminoethyl)-1H-indazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Aminoethyl)-1H-indazole typically involves the reaction of indazole with an appropriate aminoethylating agent. One common method includes the use of 2-chloroethanol under acid catalysis, followed by peracetylation, nucleophilic substitution with azide, and finally, reduction of the azido group . Another approach involves the activation of the indazole as a trichloroacetimidate or bromide, followed by glycosylation with N-Cbz-aminoethanol, bromoethanol, or azidoethanol, and subsequent transformation into the amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1-Aminoethyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

Major products formed from these reactions include various substituted indazoles, imines, oximes, and amino derivatives, depending on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 6-(1-Aminoethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminoethyl-substituted heterocycles, such as:

  • 6-(1-Aminoethyl)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-ol
  • 1-(2-(2-(2-(1-Aminoethyl)phenyl)diselanyl)phenyl)ethanamine
  • Various quinoline derivatives

Uniqueness

6-(1-Aminoethyl)-1H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

1-(1H-indazol-6-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6(10)7-2-3-8-5-11-12-9(8)4-7/h2-6H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISICSULKCIQDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298051
Record name α-Methyl-1H-indazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-32-6
Record name α-Methyl-1H-indazole-6-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-1H-indazole-6-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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